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Compound of Interest

Compound Name: 2-(4-Bromophenyl)ethanol

Cat. No.: B1265510 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of 2-(4-
Bromophenyl)ethanol derivatives. While a public crystal structure for the parent compound, 2-
(4-Bromophenyl)ethanol, is not readily available, this document leverages crystallographic

data from several of its derivatives to offer insights into their three-dimensional arrangements

and intermolecular interactions. Detailed experimental protocols for the synthesis and

crystallographic analysis of these derivatives are presented to aid researchers in the structural

elucidation of novel chemical entities.

Introduction
2-(4-Bromophenyl)ethanol and its derivatives are of significant interest in medicinal chemistry

and materials science due to their versatile chemical functionalities. The presence of a bromo-

phenyl group and a hydroxyl or ether linkage provides sites for further chemical modifications,

making them valuable precursors in the synthesis of more complex molecules. Understanding

the precise three-dimensional structure of these compounds through single-crystal X-ray

diffraction is paramount for establishing structure-activity relationships (SAR) and for the

rational design of new drugs and materials.

This guide focuses on the crystallographic analysis of key derivatives, providing a comparative

summary of their structural parameters and a detailed overview of the experimental
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methodologies employed in their characterization.

Data Presentation: Crystallographic Data of 2-(4-
Bromophenyl)ethanol Derivatives
The following tables summarize the key crystallographic data for selected derivatives of 2-(4-
Bromophenyl)ethanol. This quantitative data allows for a direct comparison of their solid-state

structures.

Table 1: Crystal Data and Structure Refinement for 2-(4-bromophenyl)-2-oxoethyl 4-

hydroxybenzoate[1]
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Parameter Value

Empirical Formula C₁₅H₁₁BrO₄

Formula Weight 335.15

Temperature 100(2) K

Wavelength 0.71073 Å

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 6.2917(2) Å

b 7.7893(2) Å

c 26.7497(8) Å

α 90°

β 98.234(2)°

γ 90°

Volume 1297.43(7) Å³

Z 4

Density (calculated) 1.716 Mg/m³

Absorption Coefficient 3.181 mm⁻¹

F(000) 672

Data Collection

Diffractometer Bruker SMART APEXII CCD

Theta range for data collection 2.72 to 25.00°

Index ranges -7<=h<=7, -9<=k<=9, -31<=l<=31

Reflections collected 9193
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Independent reflections 2289 [R(int) = 0.0286]

Refinement

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 2289 / 0 / 182

Goodness-of-fit on F² 1.053

Final R indices [I>2sigma(I)] R1 = 0.0249, wR2 = 0.0622

R indices (all data) R1 = 0.0298, wR2 = 0.0649

Table 2: Crystal Data and Structure Refinement for 2-(4-bromophenyl)-2-oxoethyl 2-

methylbenzoate[2]
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Parameter Value

Empirical Formula C₁₆H₁₃BrO₃

Formula Weight 333.17

Temperature 100(2) K

Wavelength 0.71073 Å

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 5.4519(1) Å

b 31.2382(5) Å

c 9.7206(1) Å

α 90°

β 120.410(1)°

γ 90°

Volume 1427.74(4) Å³

Z 4

Density (calculated) 1.550 Mg/m³

Absorption Coefficient 2.881 mm⁻¹

F(000) 672

Data Collection

Diffractometer Bruker SMART APEXII CCD

Theta range for data collection 2.65 to 25.00°

Index ranges -6<=h<=6, -37<=k<=37, -11<=l<=11

Reflections collected 10452
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Independent reflections 2511 [R(int) = 0.0340]

Refinement

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 2511 / 0 / 182

Goodness-of-fit on F² 1.050

Final R indices [I>2sigma(I)] R1 = 0.0249, wR2 = 0.0583

R indices (all data) R1 = 0.0305, wR2 = 0.0607

Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-(4-Bromophenyl)ethanol
derivatives and the subsequent crystal structure analysis.

Synthesis and Crystallization
3.1.1. Synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-hydroxybenzoate[1]

A mixture of 4-hydroxybenzoic acid (1.0 g, 7.2 mmol), potassium carbonate (1.09 g, 7.9 mmol),

and 2-bromo-1-(4-bromophenyl)ethanone (2.0 g, 7.2 mmol) in 10 ml of dimethylformamide was

stirred at room temperature for 2 hours. Upon cooling, colorless needle-shaped crystals of the

title compound formed. The crystals were collected by filtration and recrystallized from ethanol

to yield colorless blocks suitable for X-ray diffraction.

3.1.2. Synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-methylbenzoate[2]

A mixture of 2-methylbenzoic acid (1.0 g, 7.3 mmol), potassium carbonate (1.10 g, 8.0 mmol),

and 2-bromo-1-(4-bromophenyl)ethanone (2.02 g, 7.3 mmol) in 10 ml of dimethylformamide

was stirred at room temperature for 2 hours. After cooling, colorless needle-shaped crystals of

the product precipitated. These were collected by filtration and recrystallized from ethanol.

3.1.3. Synthesis of 2-[2-(4-Bromophenyl)ethoxy]ethanol via Williamson Ether Synthesis[3]

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF)

under an inert atmosphere, a solution of 2-(4-Bromophenyl)ethanol (1.0 equivalent) in
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anhydrous THF is added dropwise at 0 °C. The mixture is then warmed to room temperature

and stirred until the evolution of hydrogen gas ceases. After cooling back to 0 °C, 2-

bromoethanol (1.1 equivalents) is added dropwise. The reaction mixture is heated to reflux and

monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched,

and the product is extracted and purified by flash column chromatography.

X-ray Data Collection and Structure Refinement
The following protocol is a general guideline for single-crystal X-ray diffraction analysis of small

molecules, such as the derivatives of 2-(4-Bromophenyl)ethanol.

3.2.1. Crystal Mounting and Data Collection[4]

A suitable single crystal is selected and mounted on a goniometer head. The crystal is then

placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations

and potential radiation damage. Data collection is performed on a diffractometer, such as a

Bruker SMART APEXII CCD, equipped with a monochromatic X-ray source (e.g., Mo Kα

radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

3.2.2. Data Processing

The collected diffraction images are processed to determine the unit cell parameters and to

integrate the intensities of the reflections. The data is then corrected for various factors,

including Lorentz and polarization effects, and an absorption correction is applied.

3.2.3. Structure Solution and Refinement[5][6]

The crystal structure is typically solved using direct methods with software such as SHELXS.

The initial model is then refined by full-matrix least-squares on F² using a program like

SHELXL. In this iterative process, the atomic coordinates, displacement parameters, and other

structural parameters are adjusted to minimize the difference between the observed and

calculated structure factors. Hydrogen atoms are often placed in calculated positions and

refined using a riding model.

3.2.4. Hirshfeld Surface Analysis[7][8][9]
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To analyze intermolecular interactions, Hirshfeld surface analysis can be performed using

software like CrystalExplorer. This method partitions the crystal space into regions where the

electron distribution of a promolecule dominates the procrystal. The resulting Hirshfeld surface

can be mapped with properties such as d_norm, which highlights intermolecular contacts

shorter than van der Waals radii.

Mandatory Visualization
The following diagrams illustrate the experimental workflows for the synthesis of 2-(4-
Bromophenyl)ethanol derivatives.
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Synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-hydroxybenzoate.
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Williamson Ether Synthesis of a 2-(4-Bromophenyl)ethanol derivative.
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General workflow for single-crystal X-ray diffraction analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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